4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile
Description
Properties
IUPAC Name |
4,4-dimethyl-2-trimethylsilyloxypentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOSi/c1-10(2,3)7-9(8-11)12-13(4,5)6/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMFPIEONREOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C#N)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 2,4-Dimethylpentanenitrile Derivatives
Method A: Direct Silylation Using Trimethylsilyl Chloride (TMSCl)
- Reaction Conditions : The nitrile intermediate is reacted with an excess of TMSCl in the presence of a base or catalyst, such as imidazole or pyridine, at low temperatures (around 0 °C to room temperature). The mixture is then stirred, often under inert atmosphere, to facilitate the silylation.
- Typical Procedure :
- Dissolve the nitrile precursor in dichloromethane or pyridine.
- Add TMSCl (2-3 equivalents) slowly under cooling.
- Stir at room temperature or slightly elevated temperature (up to 25 °C) for several hours.
- Quench the reaction with water or dilute acid, extract, and purify via distillation or chromatography.
Method B: Catalytic Silylation Using TMSCN and Catalysts
- Reaction Conditions : As per recent studies, catalytic systems such as PS-TPP (polystyrene-supported triphenylphosphine) or tetrabutylammonium salts can catalyze the silylation of nitriles with TMSCN, often at elevated temperatures (~60 °C).
- Research Findings :
- In a typical setup, nitrile precursors are reacted with TMSCN in the presence of catalysts like PS-TPP.
- The reaction proceeds efficiently, yielding the silylated nitrile with yields up to 96%.
- Reaction times vary from 2.5 to 8 hours depending on the substrate.
Specific Synthesis Pathways and Conditions
| Method | Reactants | Catalysts/Conditions | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Direct TMSCl Silylation | 2,4-Dimethylpentanenitrile | TMSCl, pyridine or imidazole | 0–25 °C | Up to 72% | Efficient for nitrile derivatives, straightforward |
| Catalytic Silylation with TMSCN | Corresponding nitrile + TMSCN | PS-TPP catalyst, reflux at 60 °C | 60 °C | Up to 96% | High yield, suitable for sensitive substrates |
| Alternative Approaches | Various nitrile precursors | Catalysts like tetrabutylammonium salts | 80–100 °C | Variable | Used for complex or functionalized molecules |
Notable Research Findings and Data
- Yield Optimization : Use of catalysts such as PS-TPP significantly enhances the yield and reaction rate, with reported yields reaching 96% under optimized conditions.
- Reaction Monitoring : NMR and GC-MS are employed to monitor the progress and purity of the silylated nitrile products.
- Reaction Environment : Inert atmospheres (nitrogen or argon) are recommended to prevent moisture or oxygen interference, which can hydrolyze silyl groups.
- Temperature Control : Elevated temperatures (~60 °C) improve reaction kinetics, especially for less reactive substrates.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of N-Silyl Ketene Imines:
The compound serves as a precursor for the synthesis of N-silyl ketene imines, which are valuable intermediates in organic synthesis. These intermediates can be utilized in the formation of various heterocycles and can exhibit high stereoselectivity in reactions. For instance, studies have shown that using trimethylsilyl chloride in reactions involving diphenylacetonitrile significantly increases yield due to the formation of N-trimethylsilyl ketene imines .
| Reagent | Yield (%) |
|---|---|
| n-Butyl lithium + TMS-Cl | 65 |
| LDA + TMS-Cl | 71 |
2. Nucleophilic Substitution Reactions:
The compound has been effectively employed in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrile group. This facilitates the formation of carbon-nitrogen bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
Applications in Medicinal Chemistry
1. Anticancer Activity:
Research indicates that derivatives of compounds similar to 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile exhibit promising anticancer properties. For example, studies on related nitriles have demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Bioactive Compounds:
The compound's structure allows it to interact with various biological targets, making it a candidate for developing bioactive compounds. Investigations into its derivatives have shown potential against multiple targets involved in cancer progression, including kinases and transcription factors .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
In a study focusing on the synthesis of new anticancer agents, researchers utilized this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting the compound's potential in drug development .
Case Study 2: Reactivity Studies
Another investigation explored the reactivity of this compound in various nucleophilic addition reactions. The findings indicated that the trimethylsilyl group enhances the electrophilicity of the nitrile carbon, leading to higher reaction rates and yields when compared to similar compounds lacking this functional group .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with enzymes that catalyze the hydrolysis or reduction of nitriles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Reactivity and Stability
(2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile
- Key Differences :
- Replaces the TMS-oxy group with a conjugated hydroxybenzylidene moiety.
- Contains a 3-oxo group, enhancing electrophilicity at the α-carbon.
- Exhibits strong UV absorption due to the extended π-system, making it useful in photochemical studies.
- Lower volatility compared to the TMS derivative, as the hydroxy group increases polarity .
4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile
- Key Differences: Substitutes the TMS-oxy group with a pyridinyl ring. Higher molecular weight (202.25 g/mol vs. ~199 g/mol estimated for the TMS compound) due to the aromatic substituent .
4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanenitrile
- Key Differences: Features a dibenzylamino group instead of TMS-oxy. The amino group enables nucleophilic reactivity and participation in Schiff base formation. Used in asymmetric synthesis intermediates, contrasting with the TMS derivative’s role in protecting hydroxyl groups .
Physicochemical Properties
Biological Activity
4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula: CHNOSi
- Molecular Weight: 199.34 g/mol
- Functional Groups: Nitrile, Trimethylsilyl ether
The presence of the trimethylsilyl group enhances the compound's lipophilicity and stability, making it a suitable candidate for biological studies.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially affecting metabolic pathways related to cell proliferation and apoptosis.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial in signal transduction pathways related to cell growth and survival.
Case Studies
- Cancer Cell Proliferation
- Neuroprotective Effects
- Antimicrobial Activity
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Pentenenitrile | Moderate cytotoxicity | Inhibits DNA synthesis |
| Trimethylsilyl cyanide | Enzyme inhibitor | Binds to active sites of enzymes |
| 4-Methyl-2-pentenenitrile | Antimicrobial | Disrupts bacterial cell wall synthesis |
This table highlights that while other compounds exhibit biological activities, the specific combination of properties in this compound may confer unique therapeutic potentials.
Synthesis and Biological Evaluation
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological evaluations. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and product outcomes .
Toxicological Assessments
Toxicity studies have indicated that while the compound shows promising biological activity, careful consideration must be given to dosage and administration routes to minimize adverse effects. In vivo studies are ongoing to establish safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via silylation of the hydroxyl group in precursor molecules. For example, trimethylsilyl (TMS) protection can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or pyridine under anhydrous conditions . Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of TMSCl). Yield improvements (70–85%) are reported when using inert solvents like dichloromethane or tetrahydrofuran. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. How should researchers handle this compound given its hazardous classification?
- Methodological Answer : The compound is listed as an Extremely Hazardous Substance (EHS) under U.S. EPA guidelines due to its low vapor pressure (0.00001 mmHg at 25°C) and potential toxicity . Safety protocols include:
- Use of fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles).
- Storage in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
- Emergency spill procedures: Avoid dust generation; neutralize spills with activated carbon or vermiculite .
Q. What analytical techniques are most effective for characterizing the compound’s purity and structure?
- Methodological Answer :
- GC-MS : Effective for detecting volatile impurities; derivatization may be required for non-volatile byproducts .
- NMR Spectroscopy : H and C NMR confirm the TMS group (δ 0.1–0.3 ppm for Si–CH) and nitrile functionality (C≡N stretch at ~2200–2250 cm in IR) .
- Elemental Analysis : Validate molecular formula (CHNOSi) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in silylation or nitrile-based reactions. For example, conflicting data on hydrolysis rates under acidic vs. basic conditions can be analyzed by simulating protonation states and solvent effects (PCM models). Validate computational results with kinetic experiments (e.g., HPLC monitoring of degradation products) .
Q. What strategies mitigate instability issues during storage or experimental use?
- Methodological Answer : Stability challenges arise from hydrolysis of the TMS group. Strategies include:
- Lyophilization : Store as a lyophilized powder under vacuum to minimize moisture exposure.
- Stabilizers : Add molecular sieves (3Å) to solutions or use anhydrous solvents (e.g., DMF, DMSO).
- Degradation Monitoring : Track decomposition via periodic NMR or LC-MS (e.g., detect silanol byproducts at δ 1–2 ppm in H NMR) .
Q. How does the steric bulk of the TMS group influence regioselectivity in nucleophilic reactions?
- Methodological Answer : The TMS group acts as a steric shield, directing nucleophilic attack to the less hindered nitrile carbon. For example, in Grignard reactions, regioselectivity can be quantified using C NMR to track adduct formation. Comparative studies with non-silylated analogs (e.g., 4,4-dimethyl-2-hydroxypentanenitrile) show a 20–35% shift in product distribution due to steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
